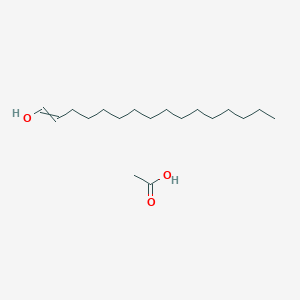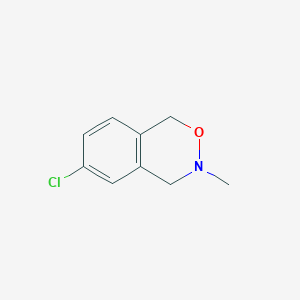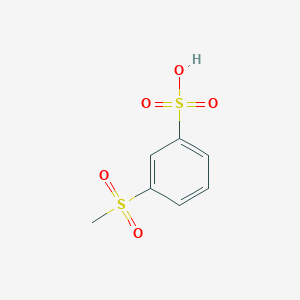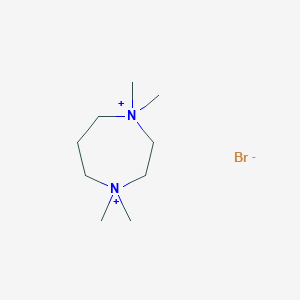
1,1,4,4-Tetramethyl-1,4-diazepane-1,4-diium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,4-Tetramethyl-1,4-diazepane-1,4-diium;bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-Tetramethyl-1,4-diazepane-1,4-diium;bromide typically involves the quaternization of 1,4-diazepane with methylating agents. One common method is the reaction of 1,4-diazepane with methyl iodide or methyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,4,4-Tetramethyl-1,4-diazepane-1,4-diium;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium chloride or sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
1,1,4,4-Tetramethyl-1,4-diazepane-1,4-diium;bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and disinfectants.
Wirkmechanismus
The mechanism of action of 1,1,4,4-Tetramethyl-1,4-diazepane-1,4-diium;bromide involves its interaction with biological membranes and proteins. The positively charged nitrogen atoms allow it to bind to negatively charged sites on proteins and cell membranes, altering their function. This compound can also act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,4,4-Tetramethylpiperazinium iodide
- 1,1,4,4-Tetramethylpiperazinium chloride
- 1,1,4,4-Tetramethylpiperazinium sulfate
Uniqueness
1,1,4,4-Tetramethyl-1,4-diazepane-1,4-diium;bromide is unique due to its specific bromide anion, which can influence its solubility and reactivity compared to other similar compounds with different anions. Its structure also allows for specific interactions with biological molecules, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
24996-76-7 |
|---|---|
Molekularformel |
C9H22BrN2+ |
Molekulargewicht |
238.19 g/mol |
IUPAC-Name |
1,1,4,4-tetramethyl-1,4-diazepane-1,4-diium;bromide |
InChI |
InChI=1S/C9H22N2.BrH/c1-10(2)6-5-7-11(3,4)9-8-10;/h5-9H2,1-4H3;1H/q+2;/p-1 |
InChI-Schlüssel |
GSIYHIQHXCKWQU-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCC[N+](CC1)(C)C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


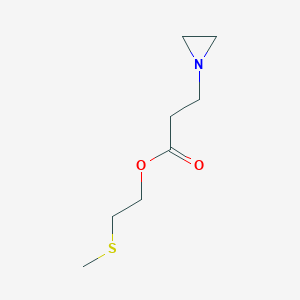
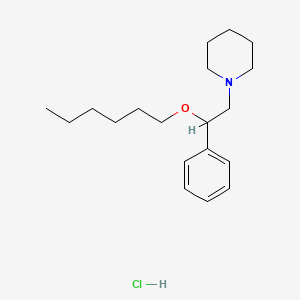
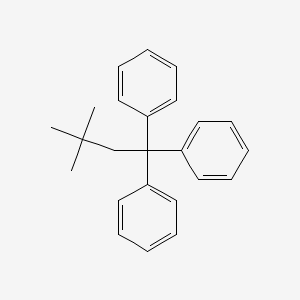
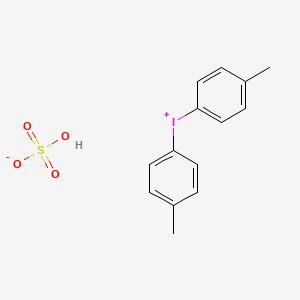
![1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14704114.png)
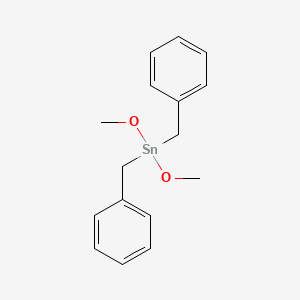
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
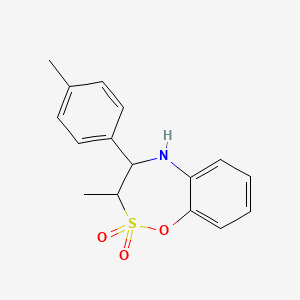
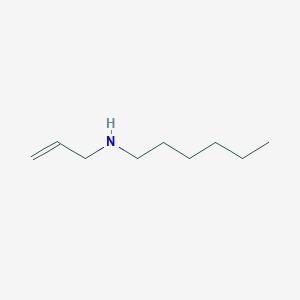
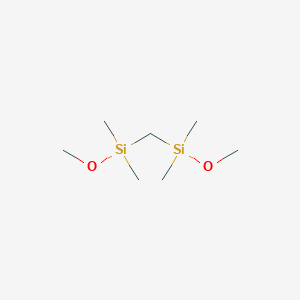
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
